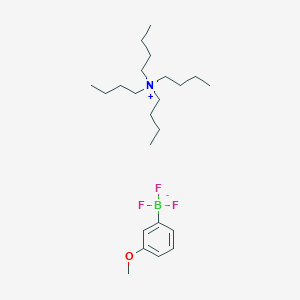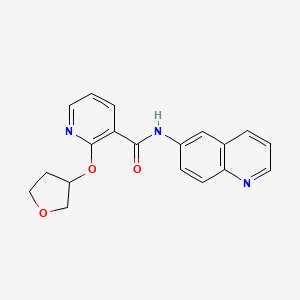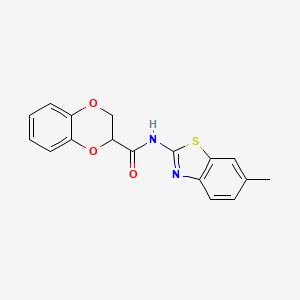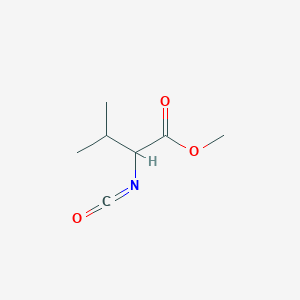
Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide is a class of organic salts . It has a CAS Number of 2514705-70-3 and a molecular weight of 417.41 . The IUPAC name for this compound is tetrabutylammonium trifluoro (3-methoxyphenyl)borate .
Molecular Structure Analysis
The molecular formula of Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide is C23H43BF3NO . The InChI code for this compound is 1S/C16H36N.C7H7BF3O/c1-5-9-13-17 (14-10-6-2,15-11-7-3)16-12-8-4;1-12-7-4-2-3-6 (5-7)8 (9,10)11/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 .Aplicaciones Científicas De Investigación
Ionic Liquid Applications
Ionic liquids are fascinating solvents with unique properties. Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide is an example of an ionic liquid. Its applications include:
Catalysis: Ionic liquids serve as green solvents for catalytic reactions due to their low volatility, high thermal stability, and tunable properties. Researchers have explored their use in various catalytic processes, such as Suzuki coupling reactions and Heck reactions .
Electrochemistry: These ionic liquids find applications in electrochemical processes, including electrodeposition, electroplating, and energy storage devices. Their high ionic conductivity and wide electrochemical window make them suitable for battery electrolytes and supercapacitors .
Organic Synthesis
Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide plays a role in organic synthesis:
- Halide Exchange Reactions : The borate anion can undergo halide exchange reactions, enabling the transformation of organic halides. Researchers have used this property to synthesize various organic compounds .
Coordination Chemistry
The trifluoro(3-methoxyphenyl)borate anion participates in coordination chemistry:
- Metal Complexes : Researchers have prepared metal complexes by coordinating transition metals with the borate anion. These complexes exhibit interesting properties and may find applications in catalysis or materials science .
Supramolecular Chemistry
Supramolecular chemistry involves non-covalent interactions. Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide contributes to this field:
- Host-Guest Systems : The borate anion can act as a host in supramolecular assemblies. Researchers have explored its use in host-guest chemistry, including molecular recognition and encapsulation .
Analytical Chemistry
This compound has relevance in analytical methods:
- Ion Pairing Reagents : Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide serves as an ion pairing reagent in chromatography and mass spectrometry. It enhances the separation and detection of analytes .
Biological Applications
While less common, some studies have investigated the biological effects of ionic liquids. However, more research is needed in this area.
Safety and Hazards
Propiedades
IUPAC Name |
tetrabutylazanium;trifluoro-(3-methoxyphenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-12-7-4-2-3-6(5-7)8(9,10)11/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEDPBXLNBHLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OC)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43BF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2791567.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2791568.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2791570.png)


![2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2791577.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2791580.png)


![4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B2791586.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791590.png)